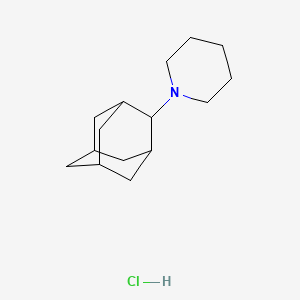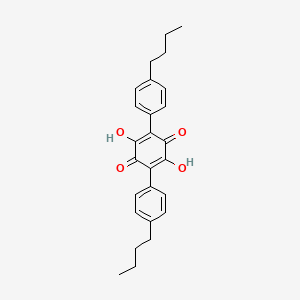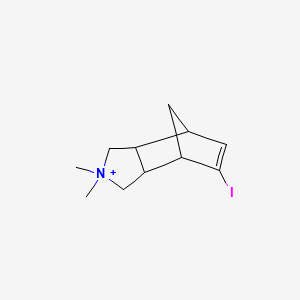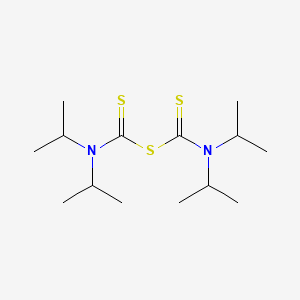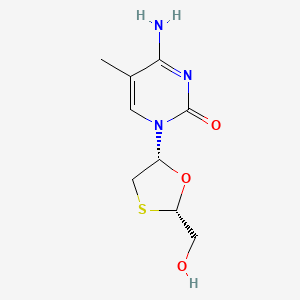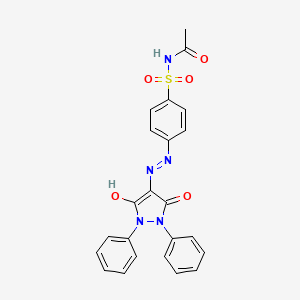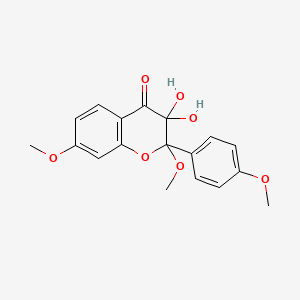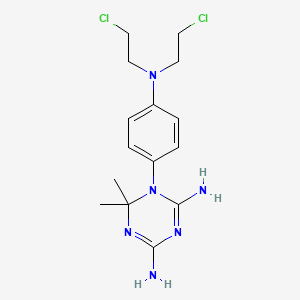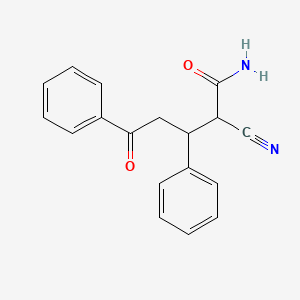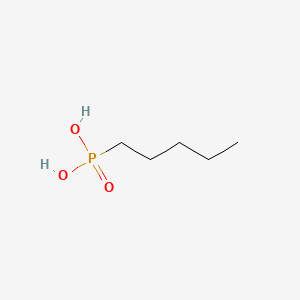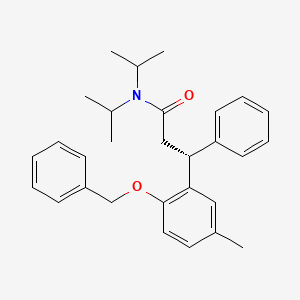
(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is a complex organic compound with a unique structure that includes benzyloxy, methylphenyl, and phenylpropanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Introduction of the Methylphenyl Group: The methylphenyl group can be added via a Friedel-Crafts alkylation reaction, where a methyl group is introduced to a phenyl ring using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Backbone: The propanamide backbone can be synthesized through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide: Unique due to its specific substitution pattern and stereochemistry.
®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide: Similar structure but different substitution pattern or stereochemistry.
Uniqueness
The uniqueness of ®-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C29H35NO2/c1-21(2)30(22(3)4)29(31)19-26(25-14-10-7-11-15-25)27-18-23(5)16-17-28(27)32-20-24-12-8-6-9-13-24/h6-18,21-22,26H,19-20H2,1-5H3/t26-/m1/s1 |
InChIキー |
MIHJKWVNYJRXRF-AREMUKBSSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N(C(C)C)C(C)C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N(C(C)C)C(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



